
Benzenesulfonic acid, 2,2'-dithiobis[5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- is an organosulfur compound with the molecular formula C14H14O6S4 It is a derivative of benzenesulfonic acid, characterized by the presence of two sulfonic acid groups and a disulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- typically involves the sulfonation of benzene derivatives followed by the introduction of a disulfide linkage. One common method is the reaction of 5-methylbenzenesulfonic acid with sulfur dichloride to form the disulfide bond. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- may involve continuous sulfonation processes using oleum or sulfur trioxide. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include sulfur dichloride for disulfide formation, reducing agents like sodium borohydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include thiols, sulfonic acids, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organosulfur compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in redox reactions and as a model for disulfide bond formation in proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in drug delivery systems.
Industry: It is used in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property makes it useful in studying protein folding and stability, as well as in developing redox-active materials. The molecular targets and pathways involved include thiol-disulfide exchange reactions and interactions with various enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
2-Methyl-5-nitrobenzenesulfonic acid: A derivative with a nitro group, used in dye production.
5-Hydroxy-2-methylbenzenesulfonic acid: Another derivative with a hydroxyl group, used in chemical synthesis
Uniqueness
Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- is unique due to its disulfide linkage, which imparts distinct redox properties and makes it valuable in studying disulfide bond formation and cleavage. This sets it apart from other benzenesulfonic acid derivatives that lack this feature .
Properties
CAS No. |
63468-79-1 |
|---|---|
Molecular Formula |
C14H14O6S4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-methyl-2-[(4-methyl-2-sulfophenyl)disulfanyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14O6S4/c1-9-3-5-11(13(7-9)23(15,16)17)21-22-12-6-4-10(2)8-14(12)24(18,19)20/h3-8H,1-2H3,(H,15,16,17)(H,18,19,20) |
InChI Key |
DYAKTXVOQVIPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


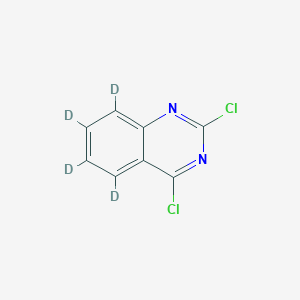
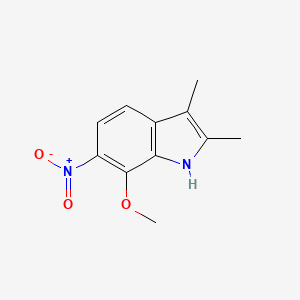
![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)

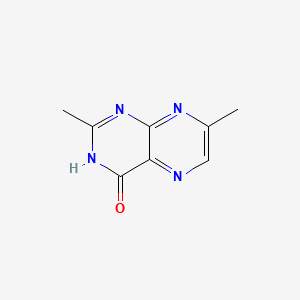
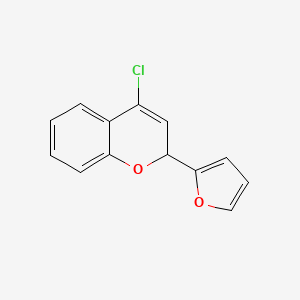

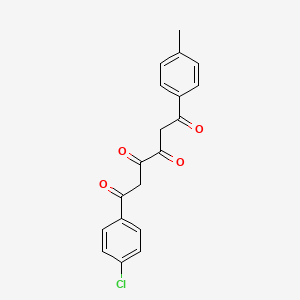
![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)
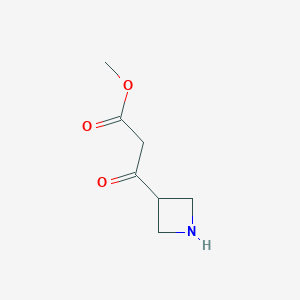
![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)
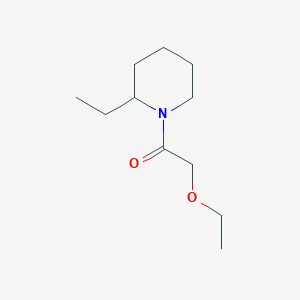
![7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile](/img/structure/B13948407.png)
